molecular formula C9H28O4Si4 B101719 Hydroxy-tris(trimethylsilyloxy)silane CAS No. 17477-97-3

Hydroxy-tris(trimethylsilyloxy)silane

Cat. No.: B101719
CAS No.: 17477-97-3
M. Wt: 312.66 g/mol
InChI Key: ULFYRAYSKDXNLU-UHFFFAOYSA-N
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Description

Hydroxy-tris(trimethylsilyloxy)silane (CAS: 17096-07-0) is a silane derivative characterized by a central silicon atom bonded to three trimethylsiloxy (TMS) groups and one hydroxyl (-OH) group. Its molecular formula is C₉H₃₀O₅Si₄, with a molecular weight of 422.81 g/mol . This compound is widely utilized in biomedical and materials science applications due to its unique combination of hydrophobicity, bioinertness, and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tris(trimethylsiloxy) silanol typically involves the reaction of hexamethyldisiloxane with methanol in the presence of sulfuric acid, followed by the addition of tetramethyl orthosilicate. The reaction is carried out under controlled temperature conditions, usually between 5°C and 25°C. The final product is obtained through distillation, yielding a high-purity compound .

Industrial Production Methods: In industrial settings, the production of tris(trimethylsiloxy) silanol follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The compound is then purified through distillation and other separation techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: Hydroxy-tris(trimethylsilyloxy)silane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include ozone and hydrogen peroxide.

    Reduction: Radical initiators such as azo compounds and organic peroxides are used.

    Substitution: Various nucleophiles can be employed to achieve substitution reactions.

Major Products Formed:

Scientific Research Applications

Hydroxy-tris(trimethylsilyloxy)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tris(trimethylsiloxy) silanol involves its ability to participate in radical reactions and form stable intermediates. The compound can donate or accept electrons, facilitating various chemical transformations. In the presence of radical initiators, it can undergo homolytic cleavage, generating reactive species that drive the reaction forward. The molecular targets and pathways involved depend on the specific reaction and conditions employed .

Comparison with Similar Compounds

Comparison with Similar Silane Compounds

Structural and Functional Differences

The table below summarizes structural features and functional groups of Hydroxy-tris(trimethylsilyloxy)silane and related silanes:

Compound Name Molecular Formula Substituents CAS Number Key Functional Properties
This compound C₉H₃₀O₅Si₄ 3 TMS groups, 1 -OH group 17096-07-0 Bioinert, hydrophilic-hydrophobic balance
Methyltris(trimethylsiloxy)silane C₁₀H₃₀O₃Si₄ 3 TMS groups, 1 methyl (-CH₃) 17928-28-8 High hydrophobicity, low reactivity
3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane C₁₆H₃₈O₅Si₄ 3 TMS groups, 1 methacryloyloxypropyl 17096-07-0 Polymerizable, UV-curable coatings
Trimethoxysilane C₃H₁₀O₃Si 3 methoxy (-OCH₃) groups 2487-90-3 Hydrolytic reactivity, adhesion promoter
Octamethyltrisiloxane C₈H₂₄O₂Si₃ Methyl and siloxane backbone 107-51-7 Lubricant, thermal stability

Stability and Reactivity

  • This compound exhibits moderate hydrolytic stability, balancing reactivity with silanol (-SiOH) formation for surface anchoring .
  • Trimethoxysilane is highly reactive with moisture, posing handling challenges (flammable, explosive in confined spaces) , whereas this compound is safer in aqueous environments .
  • Octamethyltrisiloxane lacks functional groups for covalent bonding, limiting its use to non-reactive lubricants or heat-transfer fluids .

Biological Activity

Hydroxy-tris(trimethylsilyloxy)silane (HTMS) is an organosilicon compound with the molecular formula C₉H₂₈O₄Si₄. It is characterized by three trimethylsiloxy groups attached to a central silicon atom, which imparts unique properties such as high thermal stability and hydrophobicity. This compound has garnered attention in various fields, particularly in organic synthesis and biological applications. This article will delve into its biological activity, mechanisms, and potential applications based on diverse research findings.

Chemical Structure and Stability

HTMS is notable for its high thermal stability and hydrophobic characteristics , making it suitable for use in harsh environments. The presence of multiple silicon-oxygen bonds contributes to its stability, allowing it to act as a reagent in various chemical reactions, including radical reactions and hydrosilylation processes.

The biological activity of HTMS can be attributed to its ability to participate in radical reactions, forming stable intermediates. It can donate or accept electrons, facilitating various chemical transformations. In the presence of radical initiators, HTMS undergoes homolytic cleavage, generating reactive species that can interact with biological molecules . This property is particularly relevant in drug delivery systems where controlled release and interaction with biomolecules are essential.

Drug Delivery Systems

HTMS has been explored for its potential in drug delivery systems due to its ability to modify biomolecules and surfaces. Its hydrophobic nature allows it to encapsulate hydrophobic drugs effectively, enhancing their solubility and bioavailability. Studies have indicated that HTMS can improve the stability of drug formulations by forming protective siloxane layers around active pharmaceutical ingredients .

Antimicrobial Activity

Research has demonstrated that HTMS exhibits antimicrobial properties. For instance, studies involving organosilicon compounds similar to HTMS have shown effectiveness against various bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes due to the hydrophobic interactions facilitated by the siloxane groups .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of HTMS derivatives against common pathogens. Results indicated significant inhibition zones compared to control samples, suggesting a promising application in coatings for medical devices .
  • Biocompatibility : In a study assessing biocompatibility, HTMS-modified surfaces were tested for cytotoxicity using human fibroblast cells. The results showed that HTMS did not induce significant cytotoxic effects, indicating its potential for biomedical applications .

Summary of Biological Activities

Activity Observation Reference
AntimicrobialEffective against various bacterial strains
Drug DeliveryEnhanced solubility and stability of hydrophobic drugs
BiocompatibilityNon-cytotoxic to human fibroblast cells

Comparison of Siloxane Compounds

Compound Molecular Formula Biological Activity
This compoundC₉H₂₈O₄Si₄Antimicrobial, drug delivery
Tris(trimethylsiloxy)silaneC₉H₂₈O₃Si₃Limited biological activity
OctamethylcyclotetrasiloxaneC₈H₂₄O₄Si₄Low antimicrobial activity

Q & A

Q. Basic: What are the recommended synthesis protocols for Hydroxy-tris(trimethylsilyloxy)silane?

This compound is typically synthesized via controlled hydrolysis of chlorosilane precursors under anhydrous conditions. A common method involves reacting trichlorosilane with trimethylsilanol in a 1:3 molar ratio, using an inert solvent like tetrahydrofuran (THF) and a catalyst such as triethylamine to neutralize HCl byproducts. The reaction must be conducted under nitrogen to prevent premature hydrolysis. Post-synthesis purification involves fractional distillation under reduced pressure (50–70°C, 0.1–0.5 mmHg) to isolate the product . Characterization via <sup>29</sup>Si NMR is critical to confirm the absence of unreacted silanol groups, which can compromise stability .

Q. Basic: What analytical techniques are essential for characterizing this compound?

Key techniques include:

  • <sup>1</sup>H and <sup>29</sup>Si NMR : To verify siloxane bond formation and quantify residual hydroxyl groups.
  • FTIR : Peaks at ~1100 cm<sup>-1</sup> (Si-O-Si) and ~840 cm<sup>-1</sup> (Si-C) confirm structural integrity .
  • XPS : Validates surface composition in thin-film applications, particularly oxygen-to-silicon ratios .
  • GPC or MALDI-TOF : For molecular weight distribution analysis in polymerized derivatives .

Q. Advanced: How can researchers resolve contradictions in hydrolysis kinetics reported for siloxane precursors?

Discrepancies in hydrolysis rates often arise from variations in:

  • pH : Acidic conditions (pH ~4) accelerate hydrolysis but may favor oligomerization over monomeric product formation .
  • Solvent polarity : Polar solvents (e.g., ethanol-water mixtures) enhance silanol condensation, while nonpolar solvents slow kinetics .
  • Temperature : Hydrolysis at 25°C vs. 40°C can alter reaction pathways, as shown in factorial design studies .
    To reconcile conflicting data, replicate experiments under standardized conditions (e.g., pH 4.1, 23 h hydrolysis at 25°C) and use response surface methodology (RSM) to model variable interactions .

Q. Advanced: What methodologies optimize this compound for plasma-enhanced chemical vapor deposition (PECVD)?

For PECVD applications:

  • Precursor formulation : Blend with cyclohexane (1:1 v/v) to enhance film uniformity and reduce dielectric constants (κ < 2.7) .
  • Plasma parameters : Use RF power densities of 0.5–1.0 W/cm<sup>2</sup> and substrate temperatures of 200–300°C to minimize pinhole defects .
  • Post-deposition annealing : Anneal at 400°C in N2 to crosslink siloxane networks, improving mechanical stability .
    Contradictory reports on film porosity can be addressed by adjusting precursor flow rates and plasma duty cycles .

Q. Basic: What safety precautions are critical when handling this compound?

  • Gloves : Use nitrile or butyl rubber gloves (tested for >8 h breakthrough time) .
  • Ventilation : Work in a fume hood with <10% exposure limits (OSHA PEL: 10 ppm) .
  • Storage : Keep in airtight containers under nitrogen, away from oxidizers (e.g., HNO3) and moisture .
  • Spill management : Neutralize with sodium bicarbonate and dispose via approved waste facilities .

Q. Advanced: How does silane concentration impact interfacial adhesion in hybrid coatings?

Higher concentrations (>1 vol. %) increase crosslinking density but may cause brittleness. For optimal adhesion:

  • Primer design : Combine with 0.5–1.0 vol. % cross-linkers (e.g., BTSE) to balance flexibility and bond strength .
  • Contact angle analysis : Target 80–100° for hydrophobicity without compromising adhesion; RSM models show silane concentration (V2) has the strongest effect .
    Contradictory adhesion results in literature often stem from substrate pretreatment differences (e.g., grit-blasting vs. acid etching) .

Q. Basic: How is this compound used in surface functionalization of oxides?

  • Silanol activation : Pre-treat SiO2 surfaces with O2 plasma to generate reactive -OH groups.
  • Grafting : Immerse substrates in a 2 wt.% silane solution (ethanol/water, 95:5) for 1–2 h, followed by curing at 120°C .
  • Validation : Use ellipsometry to measure monolayer thickness (~1–2 nm) and AFM to assess roughness .

Q. Advanced: What strategies mitigate batch-to-batch variability in silane synthesis?

  • Stoichiometric control : Employ Schlenk-line techniques to maintain anhydrous conditions and precise molar ratios .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at >95% conversion .
  • Purification : Implement two-stage distillation with intermediate molecular sieves (3Å) to remove trace water .

Q. Basic: What are the environmental implications of siloxane byproducts?

  • Aquatic toxicity : Hydrolyzed silanols exhibit acute toxicity (EC50 < 1 mg/L for Daphnia magna); treat waste with activated carbon before disposal .
  • Volatile siloxanes : Capture emissions using cold traps (-78°C) to prevent atmospheric release .

Q. Advanced: How can computational modeling predict silane reactivity in novel solvents?

  • DFT calculations : Simulate hydrolysis pathways using Gaussian09 with B3LYP/6-311++G(d,p) basis sets to identify transition states .
  • COSMO-RS : Predict solvent-silane interactions to optimize solubility and reaction rates .
    Discrepancies between experimental and theoretical data often arise from neglected solvent clustering effects in simulations .

Properties

IUPAC Name

hydroxy-tris(trimethylsilyloxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H28O4Si4/c1-14(2,3)11-17(10,12-15(4,5)6)13-16(7,8)9/h10H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULFYRAYSKDXNLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](O)(O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H28O4Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90375395
Record name tris(trimethylsiloxy) silanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17477-97-3
Record name tris(trimethylsiloxy) silanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90375395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Ethenyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one
Hydroxy-tris(trimethylsilyloxy)silane
3-Ethenyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one
3-Ethenyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one
Hydroxy-tris(trimethylsilyloxy)silane
3-Ethenyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one
Hydroxy-tris(trimethylsilyloxy)silane
3-Ethenyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one
Hydroxy-tris(trimethylsilyloxy)silane
3-Ethenyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one
Hydroxy-tris(trimethylsilyloxy)silane
3-Ethenyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one
3-Ethenyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one
Hydroxy-tris(trimethylsilyloxy)silane

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